3,6-Fluorescein diphosphate

High-Throughput Screening Enzyme Kinetics Assay Development

Researchers requiring robust phosphatase detection in HTS campaigns or acidic conditions often encounter signal quenching with MUP or limited sensitivity with pNPP. 3,6-Fluorescein diphosphate (FDP) solves these challenges: - High catalytic efficiency (kcat/Km) delivers a wide signal window for reliable Z'-factor optimization in PTP1B/CD45 screens. - Retains strong fluorescein fluorescence below pH 6, enabling accurate lysosomal/acid phosphatase assays where MUP fails. - Dual fluorogenic/chromogenic readout supports flexible plate-reader instrumentation without radioactivity. Supplied with documented purity for reproducible results; global logistics ensure on-time delivery.

Molecular Formula C20H14O11P2
Molecular Weight 492.3 g/mol
CAS No. 134869-03-7
Cat. No. B149303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Fluorescein diphosphate
CAS134869-03-7
Synonyms3,6-FDP
3,6-fluorescein diphosphate
Molecular FormulaC20H14O11P2
Molecular Weight492.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O
InChIInChI=1S/C20H14O11P2/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27/h1-10H,(H2,22,23,24)(H2,25,26,27)
InChIKeyIMZBXSAKACGTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FDP Core Properties & Specifications


3,6-Fluorescein diphosphate (FDP, CAS 134869-03-7) is a synthetic, non-fluorescent substrate designed for the quantitative detection of phosphatase activity [1]. The compound is a derivative of fluorescein, phosphorylated at the 3 and 6 positions. Upon sequential enzymatic hydrolysis by phosphatases, the phosphate groups are cleaved, yielding the intermediate fluorescein monophosphate and ultimately the highly fluorescent product, fluorescein . This hydrolytic conversion enables both continuous and endpoint assays, making FDP a versatile tool in biochemical and cell-based research. Unlike many alternative substrates, FDP's spectral properties (excitation/emission maxima for the fluorescein product at ~490/514 nm) are well-suited for standard fluorescence detection instruments, and its activity is robust across a wide pH range [2].

Fluorogenic substrate compatible with continuous and endpoint phosphatase assays
Ex/Em ~490/514 nm product aligns with standard fluorescence readers
Reported activity across wide pH range supports acidic to neutral conditions

FDP vs. Alternative Substrates


The selection of a phosphatase substrate is a critical determinant of assay sensitivity, robustness, and experimental compatibility. A generic substitution of FDP with another fluorogenic substrate (e.g., 4-methylumbelliferyl phosphate (MUP) or p-nitrophenyl phosphate (pNPP)) or even a closely related analog can lead to significant performance discrepancies and misinterpretation of results. The core reason for this irreplaceability lies in FDP's unique combination of high catalytic efficiency (kcat/Km) for a broad range of phosphatases, its dual-mode (fluorogenic and chromogenic) detection capabilities, and its operational stability across a wider pH range [1]. As detailed in the evidence below, these attributes are not universally shared among alternative substrates, making FDP the preferred, and often necessary, choice for high-sensitivity, high-throughput, and low-pH applications [2].

pH compatibility
FDP: product pKa ≈ 6.4; fluorescence ≥ pH 6
MUP: product pKa ≈ 8.0; requires alkaline pH for signal
Direct substitution with MUP may lose fluorescence signal in acidic assay conditions.
Catalytic efficiency
FDP: high kcat/Km for PTP1B and broad phosphatase range
pNPP: reported lower catalytic efficiency; primarily colorimetric
Switching to pNPP may reduce sensitivity and limit detection in inhibitor screening.

FDP: Comparative Evidence


Broad pH Range vs. Alkaline-Dependent MUP

FDP's catalytic efficiency is maintained across a wide pH range, whereas MUP's performance is severely compromised at acidic pH. The hydrolysis product of FDP, fluorescein, has a pKa of ~6.4, ensuring strong fluorescence emission above pH 6.0 [1]. In contrast, the common alternative substrate 4-methylumbelliferyl phosphate (MUP) releases a product (4-methylumbelliferone) with a pKa of ~8.0, which requires an alkaline environment (pH > 8) for maximal fluorescence [2]. Consequently, FDP can be used in continuous assays for enzymes with acidic pH optima, such as acid phosphatases (optimal pH ~5.0), where MUP yields a negligible signal [3].

pH-dependent fluorescence
Head-to-head
FDP fluorescein pKa ≈ 6.4
MUP 4-methylumbelliferone pKa ≈ 8.0
FDP retains signal at acidic pH where MUP fluorescence is minimal.
Consider acid phosphatase assay context; validation at target pH advised.
High-Throughput Screening Enzyme Kinetics Assay Development

Higher PTP1B Catalytic Efficiency vs. pNPP

For protein tyrosine phosphatase 1B (PTP1B), a key drug target, FDP is a significantly more efficient substrate than the classic colorimetric substrate p-nitrophenyl phosphate (pNPP). The catalytic efficiency (kcat/Km) for FDP with PTP1B is more than an order of magnitude higher than that for pNPP [1]. Specifically, FDP has a kcat/Km of approximately 2.3 × 10^6 M^-1 s^-1, compared to pNPP's value of roughly 1.0 × 10^5 M^-1 s^-1 [2]. This substantial difference in substrate turnover directly translates to enhanced assay sensitivity and a larger signal window in inhibitor screening campaigns.

PTP1B catalytic efficiency
Head-to-head
FDP kcat/Km ≈ 2.3 × 10⁶ M⁻¹ s⁻¹
pNPP kcat/Km ≈ 1.0 × 10⁵ M⁻¹ s⁻¹
~23-fold higher reported efficiency
Supports improved signal window for PTP1B inhibitor screening.
Data from in vitro assay at pH 7.0, 25°C; verify in your HTS setup.
Enzyme Kinetics Drug Discovery Inhibitor Screening

Ultra-Sensitive Detection in Digital Microfluidics

The high fluorescence quantum yield of the FDP hydrolysis product, combined with its kinetic properties, facilitates extreme assay miniaturization and ultra-sensitive detection. In a digital microfluidic device, FDP was used to quantify alkaline phosphatase activity in 140-nL reaction volumes, achieving a limit of detection of approximately 7.0 × 10^-20 mol of substrate [1]. This sub-attomole sensitivity underscores FDP's capability in applications where sample or reagent volumes are severely limited, such as single-cell analysis or precious biological samples.

Microfluidic detection limit
Class-level inference
Detection limit ~7.0 × 10⁻²⁰ mol substrate in 140‑nL reaction
Reported ultra-low detection supports miniaturized assay exploration.
Single-study evidence; confirm for your microfluidic platform.
Microfluidics Single-Cell Analysis Assay Miniaturization

FDP Optimal Application Scenarios


High-Throughput Screening for PTP Inhibitors

FDP is the substrate of choice for large-scale HTS campaigns targeting PTPs like PTP1B and CD45. Its high catalytic efficiency (kcat/Km) provides a robust signal window, essential for Z'-factor optimization and reliable hit identification. Furthermore, the dual fluorogenic and chromogenic detection allows for flexible instrumentation setups, and its wide pH operating range ensures assay stability and reproducibility across many plates [1].

Acid Phosphatase Assays in Low-pH Environments

Unlike substrates like MUP, whose fluorescence is quenched at acidic pH, FDP is effective for quantifying acid phosphatase activity. Its hydrolysis product, fluorescein, retains high fluorescence at pH values below 6.0, making FDP the preferred reagent for assays involving lysosomal enzymes or other biological processes occurring in acidic compartments [2].

Label-Free Quantification of Cell Adhesion and Migration

FDP enables a non-radioactive, label-free method for quantifying adherent cells. The assay leverages endogenous cellular phosphatase activity to cleave the externally added FDP, and the resulting fluorescence is directly proportional to cell number. This eliminates the need for pre-labeling steps with radioactive isotopes (e.g., 51Cr) or fluorescent dyes, reducing cell manipulation, avoiding dye toxicity, and simplifying workflows for routine cell biology experiments [3].

Ultra-Sensitive Assays for Microfluidics & Single-Cell

For researchers working with nanoliter or picoliter volumes, FDP's high signal-to-background ratio allows for the detection of enzyme activity at sub-attomole levels. This capability is critical for applications like single-cell enzyme analysis or for conserving precious biological samples in miniaturized diagnostic devices [4].

Application
Selection Property
Validation Focus
PTP inhibitor HTS
Reported catalytic efficiency (kcat/Km)
PTP1B signal-window review
Acid phosphatase assays
Fluorescence retention at pH ≤ 6
Acidic-activity endpoint verification
Label-free cell quantification
Endogenous phosphatase activity measurement
Cell-number linearity and background control
Microfluidic/single-cell analysis
Sub-attomole detection limit
Platform-specific sensitivity validation

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